(3Z)-3-[(2-hydroxyanilino)methylidene]-2-benzofuran-1-one
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Overview
Description
(3Z)-3-[(2-hydroxyanilino)methylidene]-2-benzofuran-1-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzofuran ring fused with a hydroxyaniline moiety, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2-hydroxyanilino)methylidene]-2-benzofuran-1-one typically involves the condensation of 2-hydroxyaniline with 2-benzofuran-1-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2-hydroxyanilino)methylidene]-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzofuran compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3Z)-3-[(2-hydroxyanilino)methylidene]-2-benzofuran-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzyme inhibition and protein interactions.
Industry: The compound’s unique structure allows for its use in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which (3Z)-3-[(2-hydroxyanilino)methylidene]-2-benzofuran-1-one exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit replication protein A (RPA), a protein involved in the ATR/Chk1 pathway, leading to increased DNA replication stress in cancer cells . This selective inhibition makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
(1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one: Another compound with a similar structure but a naphthalene ring instead of a benzofuran ring.
Diethyl 2-[(2-hydroxyanilino)methylidene]malonate: A compound with a malonate moiety instead of a benzofuran ring.
Uniqueness
(3Z)-3-[(2-hydroxyanilino)methylidene]-2-benzofuran-1-one is unique due to its benzofuran ring, which imparts distinct chemical properties and potential biological activities compared to its analogs. Its ability to selectively induce DNA replication stress in cancer cells highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
(3Z)-3-[(2-hydroxyanilino)methylidene]-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-13-8-4-3-7-12(13)16-9-14-10-5-1-2-6-11(10)15(18)19-14/h1-9,16-17H/b14-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCZPONYOUMPIS-ZROIWOOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC3=CC=CC=C3O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/NC3=CC=CC=C3O)/OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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